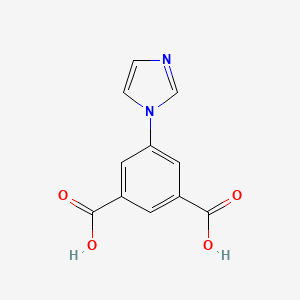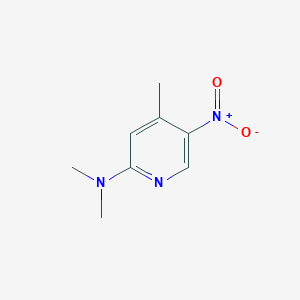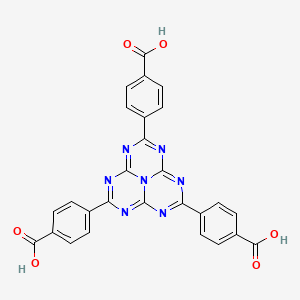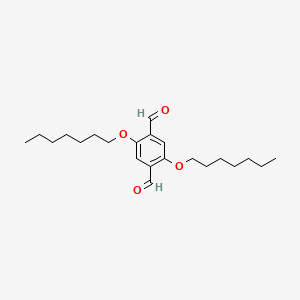
4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine
描述
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine is an organic compound with the molecular formula C16H10F2N2. It is a derivative of dipyridine, featuring two fluorine atoms substituted at the 2 and 5 positions of the phenylene ring. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and its luminescent properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine typically involves the reaction of 2,5-difluorobenzene with pyridine under specific conditions. One common method is the solvothermal reaction, where the reactants are heated in a solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production .
化学反应分析
Types of Reactions
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: It can coordinate with metal ions to form metal-organic frameworks (MOFs).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Coordination Reactions: Metal salts such as zinc nitrate or cadmium nitrate are used in the presence of the compound to form MOFs.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine can result in the formation of an amino-substituted derivative.
Coordination Reactions: The major products are metal-organic frameworks with unique structural and luminescent properties.
科学研究应用
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
Biology: The luminescent properties of MOFs containing this compound make them useful in biological imaging and sensing applications.
Medicine: Research is ongoing into the potential use of MOFs containing this compound for drug delivery and diagnostic purposes.
Industry: The compound’s luminescent properties are exploited in the development of optoelectronic devices and sensors
作用机制
The mechanism by which 4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination leads to the formation of metal-organic frameworks with unique structural and luminescent properties. The molecular targets are the metal ions, and the pathways involved include metal-ligand coordination and charge transfer processes .
相似化合物的比较
Similar Compounds
4,4’-(2-Fluoro-1,4-phenylene)dipyridine: A similar compound with only one fluorine substitution.
4,4’-(2,3-Difluoro-1,4-phenylene)dipyridine: Another derivative with fluorine atoms at different positions on the phenylene ring.
Uniqueness
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine is unique due to its specific fluorine substitutions, which impart distinct electronic and steric properties. These properties influence its reactivity and the stability of the metal-organic frameworks it forms, making it particularly valuable in applications requiring strong luminescent properties and stable coordination complexes .
属性
IUPAC Name |
4-(2,5-difluoro-4-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2/c17-15-10-14(12-3-7-20-8-4-12)16(18)9-13(15)11-1-5-19-6-2-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCLFOJLLFDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2F)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)
![(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8196561.png)


![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] hydrogen phosphate](/img/structure/B8196595.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid](/img/structure/B8196597.png)
![1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene](/img/structure/B8196602.png)
![8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8196607.png)
![8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-carbaldehyde](/img/structure/B8196623.png)



![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196648.png)

